N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a phenoxyphenyl group, a pyridinyl piperazine moiety, and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxyphenyl Group: This step involves the substitution reaction where the phenoxyphenyl group is introduced to the triazine core.
Attachment of the Pyridinyl Piperazine Moiety: The final step involves the coupling of the pyridinyl piperazine moiety to the triazine core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, which can modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N2-(4-Methoxyphenyl)-6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
- N2-(4-Chlorophenyl)-6-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(4-PHENOXYPHENYL)-6-{[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N8O |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-N-(4-phenoxyphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C25H26N8O/c26-24-29-22(18-32-14-16-33(17-15-32)23-8-4-5-13-27-23)30-25(31-24)28-19-9-11-21(12-10-19)34-20-6-2-1-3-7-20/h1-13H,14-18H2,(H3,26,28,29,30,31) |
InChI Key |
BAPACMYJLNGPOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N)C5=CC=CC=N5 |
Origin of Product |
United States |
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